1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-ethylurea
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Overview
Description
1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-ethylurea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-ethylurea typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the cyclopropyl group: The cyclopropyl group can be introduced via a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.
Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide or dimethyl sulfate.
Formation of the urea derivative: The final step involves the reaction of the pyrazole derivative with an isocyanate or a carbamoyl chloride to form the urea derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-ethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-ethylurea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-ethylurea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The compound’s unique structure allows it to bind to specific sites on target molecules, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
1-((5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-ethylurea: Lacks the methyl group on the pyrazole ring.
1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-methylurea: Contains a methyl group instead of an ethyl group on the urea moiety.
1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-phenylurea: Contains a phenyl group instead of an ethyl group on the urea moiety.
Uniqueness
1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-ethylurea is unique due to the combination of its cyclopropyl, methyl, and ethyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-ethylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-3-12-11(16)13-7-9-6-10(8-4-5-8)15(2)14-9/h6,8H,3-5,7H2,1-2H3,(H2,12,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJXTIOKRBWCRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC1=NN(C(=C1)C2CC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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